molecular formula C10H12Cl2O B7846550 1-(3,4-Dichlorophenyl)-2-butanol

1-(3,4-Dichlorophenyl)-2-butanol

Cat. No.: B7846550
M. Wt: 219.10 g/mol
InChI Key: RKURVTZQAABWSG-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-butanol is an organic compound characterized by a benzene ring substituted with two chlorine atoms at positions 3 and 4, and a butanol group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)-2-butanol can be synthesized through several methods, including:

  • Grignard Reaction: Reacting 3,4-dichlorophenyl magnesium bromide with butanal in the presence of anhydrous ether to form the corresponding alcohol.

  • Reduction of Ketones: Reducing 1-(3,4-dichlorophenyl)-2-butanone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale Grignard reactions or catalytic hydrogenation processes. These methods ensure high yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-2-butanol undergoes several types of chemical reactions, including:

  • Oxidation: Oxidation of the alcohol group can produce 1-(3,4-dichlorophenyl)-2-butanone.

  • Reduction: Further reduction of the ketone group can lead to the formation of 1-(3,4-dichlorophenyl)-2-butene.

  • Substitution Reactions: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide (CrO3) in acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed:

  • Oxidation: 1-(3,4-dichlorophenyl)-2-butanone.

  • Reduction: 1-(3,4-dichlorophenyl)-2-butene.

  • Substitution: Various alkylated derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2-butanol is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3,4-Dichlorophenyl)-2-butanol exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

  • 1-(3,4-Dichlorophenyl)piperazine

  • 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron)

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Properties

IUPAC Name

1-(3,4-dichlorophenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O/c1-2-8(13)5-7-3-4-9(11)10(12)6-7/h3-4,6,8,13H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKURVTZQAABWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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